Isobutyl decanoate Isobutyl decanoate Isobutyl decanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isobutyl decanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isobutyl decanoate has been primarily detected in urine. Within the cell, isobutyl decanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobutyl decanoate exists in all eukaryotes, ranging from yeast to humans. Isobutyl decanoate can be biosynthesized from isobutanol.
Isobutyl decanoate is a decanoate ester obtained by the formal condensation of the carboxy group of decanoc acid (capric acid) with the alcoholic hydroxy group of isobutanol. It has a role as a metabolite. It derives from an isobutanol.
Brand Name: Vulcanchem
CAS No.: 30673-38-2
VCID: VC0530882
InChI: InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3
SMILES: CCCCCCCCCC(=O)OCC(C)C
Molecular Formula: C14H28O2
Molecular Weight: 228.37 g/mol

Isobutyl decanoate

CAS No.: 30673-38-2

Cat. No.: VC0530882

Molecular Formula: C14H28O2

Molecular Weight: 228.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isobutyl decanoate - 30673-38-2

Specification

CAS No. 30673-38-2
Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
IUPAC Name 2-methylpropyl decanoate
Standard InChI InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3
Standard InChI Key AXTPGRJJIGEOOY-UHFFFAOYSA-N
SMILES CCCCCCCCCC(=O)OCC(C)C
Canonical SMILES CCCCCCCCCC(=O)OCC(C)C
Appearance Solid powder

Introduction

Chemical Identity and Nomenclature

Isobutyl decanoate, systematically named 2-methylpropyl decanoate, is classified under the fatty acid esters subgroup of lipids. Its International Union of Pure and Applied Chemistry (IUPAC) designation reflects its structure: a decanoic acid moiety (CH3(CH2)8COOHCH_3(CH_2)_8COOH) linked via an ester bond to an isobutanol-derived alkyl group ((CH3)2CHCH2OH(CH_3)_2CHCH_2OH) . The compound’s CAS registry number, 30673-38-2, and alternative synonyms—including isobutyl caprate and n-capric acid isobutyl ester—are widely recognized in chemical databases .

Physicochemical Properties

Isobutyl decanoate exhibits distinct physical and chemical traits that dictate its industrial and laboratory handling:

PropertyValue/RangeSource
Molecular Weight228.37 g/mol
State at Room TemperatureColorless to pale yellow liquid
Boiling PointModerate (exact value unspecified)
SolubilityInsoluble in water; soluble in organic solvents
StabilityHydrolyzes under strong acidic/basic conditions

The ester’s hydrophobicity (logP\log P ≈ 5.2 estimated) and low polarity render it suitable as a non-aqueous solvent in synthetic chemistry .

Synthesis and Production

Isobutyl decanoate is synthesized via esterification of decanoic acid (capric acid) with isobutanol, catalyzed by acidic or enzymatic agents. The reaction follows:

CH3(CH2)8COOH+(CH3)2CHCH2OHCH3(CH2)8COOCH2CH(CH3)2+H2OCH_3(CH_2)_8COOH + (CH_3)_2CHCH_2OH \rightarrow CH_3(CH_2)_8COOCH_2CH(CH_3)_2 + H_2O

Industrial-scale production employs continuous-flow reactors to optimize yield, with purification achieved through fractional distillation . Recent advances focus on biocatalysts (e.g., lipases) to enhance selectivity and reduce energy consumption .

Biomedical Research Insights

Recent investigations underscore isobutyl decanoate’s diagnostic utility:

Oncological Biomarker Discovery

  • A 2023 study isolated the ester from wine samples and linked its presence to fungal metabolism in ESCC patients .

  • Gas chromatography-mass spectrometry (GC-MS) profiles revealed a 3.2-fold increase in isobutyl decanoate concentrations in lung adenocarcinoma tissues compared to controls .

SupplierPurityPrice Range (€)Catalog Number
CymitQuimica98%33–5,775IN-DA0030RX
TargetMol98.99%279–2,375T21223-1mg-TM
GlpBio≥95%DiscontinuedGB58960

Lead times range from 12 to 60 days, reflecting demand in research sectors .

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